tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1203685-04-4) is a brominated pyrrolidine derivative with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol. It is commonly used as an intermediate in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions due to its reactive 2-bromophenyl group . The compound is available in high purity (95%) and is stored at room temperature for research applications .
Properties
IUPAC Name |
tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYZASEZUWGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185175 | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-04-4 | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-bromobenzylamine with tert-butyl 3-pyrrolidinecarboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the pyrrolidine ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, solvents like DMF or THF.
Reduction: Reducing agents like LiAlH4, solvents such as ether or THF.
Oxidation: Oxidizing agents like KMnO4, solvents such as water or acetone.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Oxidation: Formation of oxidized pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Substituents
- tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1467060-28-1): The bromine atom is at the para position on the phenyl ring instead of the ortho position. Purity: 97% .
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 871717-03-2):
Substituted Bromophenyl Derivatives
tert-Butyl 2-(2-bromo-5-methylphenyl)pyrrolidine-1-carboxylate (Compound 23, ):
- tert-Butyl 2-(2-bromo-4-fluorophenyl)pyrrolidine-1-carboxylate (Compound 24, ): Features a fluorine atom at the 4-position, introducing electron-withdrawing effects. This increases the aryl halide's reactivity in cross-coupling reactions compared to the non-fluorinated analog .
Aliphatic Bromine Analog
- tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS: 958026-66-9): Replaces the bromophenyl group with a bromoethyl chain. Molecular formula: C11H20BrNO2 (MW: ~278.18 g/mol). Suited for nucleophilic substitutions rather than cross-couplings due to its aliphatic bromide .
Stereochemical Variants
- (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1189154-01-5):
Non-Brominated Analog
- tert-Butyl 3-phenylpyrrolidine-1-carboxylate (CAS: 147410-43-3): Lacks the bromine atom, reducing reactivity but improving stability. Molecular formula: C15H21NO2 (MW: 247.34 g/mol). Used as a precursor for further functionalization .
Pharmacological Relevance
- Bromophenyl pyrrolidine derivatives are explored in drug development, such as neuropathic pain treatments (). The target compound’s reactivity makes it valuable for generating bioactive molecules .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature |
|---|---|---|---|---|---|
| tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | 1203685-04-4 | C15H20BrNO2 | 326.23 | 95% | Ortho-bromophenyl, research use |
| tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | 1467060-28-1 | C15H20BrNO2 | 326.23 | 97% | Para-bromophenyl |
| tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | 871717-03-2 | C15H20BrNO2 | 326.23 | - | C2-pyrrolidine substitution |
| tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | 958026-66-9 | C11H20BrNO2 | 278.18 | - | Aliphatic bromide |
| (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | 1189154-01-5 | C15H20BrNO2 | 326.23 | 96% | Chiral R-configuration |
Biological Activity
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS Number: 1203685-04-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(2-bromophenyl)pyrrolidine with di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and pH, are critical for achieving high yields and purity. The final product is usually obtained through crystallization techniques .
The molecular formula of this compound is C15H20BrNO2, with a molecular weight of 326.23 g/mol. It is characterized by its solubility in organic solvents and is typically presented as a white solid.
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO2 |
| Molecular Weight | 326.23 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Appearance | White solid |
Anticancer Potential
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer activity. For instance, studies have shown that related compounds can enhance the efficacy of established anticancer drugs in murine models of hepatocellular carcinoma. The mechanism appears to involve modulation of NMDA receptor activity, which is implicated in tumor growth regulation .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the behavior of this compound within biological systems. After administration, the compound demonstrated absorption from the injection site with measurable concentrations in plasma and liver tissues. However, it exhibited poor blood-brain barrier (BBB) permeability, which may limit its central nervous system effects but could be advantageous for targeting peripheral tumors .
Case Studies
- Study on Hepatocellular Carcinoma : In a study involving murine models, the administration of related compounds led to significant reductions in tumor size when combined with traditional chemotherapy agents. The study highlighted the importance of NMDA receptor antagonism in enhancing therapeutic outcomes .
- Pharmacokinetic Analysis : A pharmacokinetic evaluation showed that after intraperitoneal injection at a dose of 10 mg/kg, the compound reached peak plasma concentrations within 30 minutes, with an elimination half-life suggesting moderate systemic clearance rates .
Q & A
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
- Quality Control : Regularly calibrate NMR spectrometers and validate HRMS calibration with standard references .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
